3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrazine ring
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction is known to involve oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The stability of organoboron compounds, which are highly valuable building blocks in organic synthesis, is known to be a significant factor in their pharmacokinetics .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
The synthesis of 3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene-2-carbonyl chloride: This can be achieved by reacting thiophene-2-carboxylic acid with thionyl chloride.
Nucleophilic substitution: The thiophene-2-carbonyl chloride is then reacted with piperidine to form 1-(thiophene-2-carbonyl)piperidine.
Formation of the pyrazine-2-carbonitrile: This involves the reaction of 2-chloropyrazine with sodium cyanide.
Coupling reaction: Finally, the 1-(thiophene-2-carbonyl)piperidine is coupled with pyrazine-2-carbonitrile under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Comparison with Similar Compounds
Similar compounds to 3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile include:
Thiophene derivatives: Such as thiophene-2-carboxylic acid and its esters.
Piperidine derivatives: Such as 1-(thiophene-2-carbonyl)piperidine.
Pyrazine derivatives: Such as pyrazine-2-carbonitrile.
What sets this compound apart is its unique combination of these three functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(thiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-9-12-14(18-6-5-17-12)21-11-3-1-7-19(10-11)15(20)13-4-2-8-22-13/h2,4-6,8,11H,1,3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPHUWJMYHMKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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